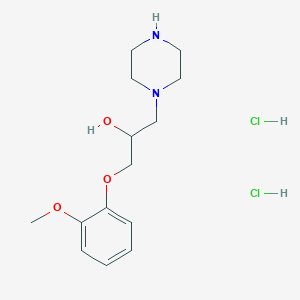
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a piperazine ring, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Ring Opening: The epoxy group in the intermediate is then opened by piperazine, resulting in the formation of 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. Additionally, the use of catalysts and solvents may be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. Additionally, the methoxyphenoxy group can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyphenoxy)-3-(piperazin-1-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol: Contains a chlorine atom instead of a methoxy group.
1-(2-Methoxyphenoxy)-3-(morpholin-4-yl)propan-2-ol: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the combination of its methoxyphenoxy group and piperazine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 162712-35-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol. The compound features a piperazine ring which is known for its ability to interact with various biological targets.
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects. The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to cellular protection against oxidative stress.
Antidepressant Activity
A study exploring the antidepressant-like effects of piperazine derivatives found that similar compounds could enhance serotonergic activity in the brain. This suggests that this compound may have potential applications in treating mood disorders.
Antimicrobial Properties
Research on related compounds has shown promising antimicrobial activity. For instance, derivatives with similar structural features have demonstrated effectiveness against various bacterial strains. This raises the possibility that this compound may exhibit comparable antimicrobial properties.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cells. Studies on related piperazine derivatives have indicated their role in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antidepressant Effects | Investigated the impact of piperazine derivatives on serotonin levels; suggested potential for mood enhancement. |
| Antimicrobial Activity | Evaluated various derivatives against bacterial strains; indicated significant inhibition rates. |
| Cytotoxicity in Cancer Cells | Assessed the effects of similar compounds on breast cancer cell lines; showed promising results in reducing cell viability. |
属性
CAS 编号 |
1185293-30-4 |
|---|---|
分子式 |
C14H23ClN2O3 |
分子量 |
302.80 g/mol |
IUPAC 名称 |
1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;/h2-5,12,15,17H,6-11H2,1H3;1H |
InChI 键 |
DVFMPMKUCYGRQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
规范 SMILES |
COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |
同义词 |
RS 88681 Dihydrochloride; α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2); Ranolazine Impurity C; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















